molecular formula C24H28F2N4O2 B14926354 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide

3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide

Cat. No.: B14926354
M. Wt: 442.5 g/mol
InChI Key: GZLYWOXTCULXTA-UHFFFAOYSA-N
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Description

3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a difluoromethyl group and a cycloheptylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and difluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes, while the pyrazolopyridine core interacts with receptor sites. This leads to the modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cycloheptylpropanamide moiety differentiates it from other pyrazolopyridine derivatives, providing unique steric and electronic effects that enhance its activity and selectivity.

Properties

Molecular Formula

C24H28F2N4O2

Molecular Weight

442.5 g/mol

IUPAC Name

3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide

InChI

InChI=1S/C24H28F2N4O2/c25-23(26)19-14-22(32)30(13-12-21(31)27-18-10-6-1-2-7-11-18)24-20(19)16-29(28-24)15-17-8-4-3-5-9-17/h3-5,8-9,14,16,18,23H,1-2,6-7,10-13,15H2,(H,27,31)

InChI Key

GZLYWOXTCULXTA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)CC4=CC=CC=C4)C(F)F

Origin of Product

United States

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